molecular formula C19H21N5O2S B6436257 N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549005-98-1

N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6436257
CAS No.: 2549005-98-1
M. Wt: 383.5 g/mol
InChI Key: IYZQSNZVKUNSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.14159610 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine derivatives have been found to target several proteins, including dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth, signal transduction, and metabolism.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activities . For instance, when the compound binds to a kinase, it can inhibit the kinase’s activity, preventing the phosphorylation of downstream proteins and thus altering cellular signaling pathways .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of kinases can disrupt signal transduction pathways, leading to changes in cell growth and proliferation . Similarly, inhibition of DHFR can affect the synthesis of nucleotides, impacting DNA replication and cell division .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, inhibition of kinases can lead to reduced cell proliferation, potentially making the compound useful in treating diseases characterized by abnormal cell growth, such as cancer .

Properties

IUPAC Name

N-methyl-1-phenyl-N-(1-pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-23(27(25,26)13-15-6-3-2-4-7-15)16-9-11-24(12-16)19-17-8-5-10-20-18(17)21-14-22-19/h2-8,10,14,16H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZQSNZVKUNSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.